molecular formula C10H14N2O2 B14694525 N,N,2,6-Tetramethyl-4-nitroaniline CAS No. 24558-36-9

N,N,2,6-Tetramethyl-4-nitroaniline

Cat. No.: B14694525
CAS No.: 24558-36-9
M. Wt: 194.23 g/mol
InChI Key: CCELYGJVZZYHES-UHFFFAOYSA-N
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Description

N,N,2,6-Tetramethyl-4-nitroaniline is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.2304 g/mol . It is characterized by the presence of two methyl groups attached to the nitrogen atom and two methyl groups at the 2 and 6 positions of the benzene ring, along with a nitro group at the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,6-Tetramethyl-4-nitroaniline typically involves the nitration of N,N,2,6-tetramethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N,N,2,6-Tetramethyl-4-nitroaniline undergoes various chemical reactions, including:

  • Reduction

      Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride (NaBH4).

      Conditions: The reduction reaction is typically carried out under mild conditions to avoid over-reduction.

      Products: The primary product is N,N,2,6-tetramethyl-4-aminobenzene.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine) or alkylating agents.

      Conditions: The reaction conditions vary depending on the desired substitution product.

      Products: Various substituted derivatives of this compound.

Scientific Research Applications

N,N,2,6-Tetramethyl-4-nitroaniline has a wide range of applications in scientific research:

  • Chemistry

    • Used as a precursor in the synthesis of other organic compounds.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine

    • Explored for its potential use in drug development and pharmaceutical research.
  • Industry

    • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,2,6-Tetramethyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,N,2,6-Tetramethyl-4-nitroaniline can be compared with other similar compounds, such as:

  • N,N-Dimethyl-4-nitroaniline

    • Similar structure but with fewer methyl groups.
    • Different chemical and physical properties.
  • 2,6-Dimethyl-4-nitroaniline

    • Lacks the N,N-dimethyl groups.
    • Different reactivity and applications.
  • N,N,2,6-Tetramethyl-4-aminobenzene

    • Reduction product of this compound.
    • Different chemical behavior and applications.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

24558-36-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N,N,2,6-tetramethyl-4-nitroaniline

InChI

InChI=1S/C10H14N2O2/c1-7-5-9(12(13)14)6-8(2)10(7)11(3)4/h5-6H,1-4H3

InChI Key

CCELYGJVZZYHES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)[N+](=O)[O-]

Origin of Product

United States

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